molecular formula C13H21NO3S B5783632 N-(1,1-dimethylpropyl)-4-ethoxybenzenesulfonamide

N-(1,1-dimethylpropyl)-4-ethoxybenzenesulfonamide

Cat. No. B5783632
M. Wt: 271.38 g/mol
InChI Key: MSYOHPNPPYTTRK-UHFFFAOYSA-N
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Description

Sulfonamides represent a significant class of compounds in both medicinal chemistry and materials science due to their versatile chemical properties and biological activities. Their structural diversity and ability to engage in various chemical reactions make them valuable for numerous applications, including drug design and material synthesis.

Synthesis Analysis

Sulfonamides like "N-(1,1-dimethylpropyl)-4-ethoxybenzenesulfonamide" are typically synthesized through the reaction of sulfonyl chlorides with amines in the presence of a base. This process may involve specific reactants such as 4-ethylphenol or its derivatives and dimethylpropylamine, under conditions that favor the formation of the sulfonamide bond (Zhang et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonamides can be characterized by various spectroscopic methods, including IR, NMR, and X-ray crystallography. These techniques provide information on the molecular geometry, electronic structure, and intermolecular interactions within crystals. Studies on similar compounds have shown complex molecular arrangements due to interactions like hydrogen bonding and π-π stacking (M. Karakaya et al., 2015).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, reflecting their chemical properties. These include sulfonation, amination, and interactions involving their sulfonamide group. The reactivity can be influenced by the presence of electron-donating or withdrawing groups on the benzene ring, affecting the compound's overall chemical behavior and potential applications.

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These characteristics are determined by the compound's molecular structure and intermolecular forces. Sulfonamides' crystalline structures often reveal intricate patterns of molecular interaction, contributing to their diverse physical properties (K. Shakuntala et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

properties

IUPAC Name

4-ethoxy-N-(2-methylbutan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-5-13(3,4)14-18(15,16)12-9-7-11(8-10-12)17-6-2/h7-10,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYOHPNPPYTTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-methylbutan-2-yl)benzenesulfonamide

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